molecular formula C9H11Cl2NO B15319365 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Cat. No.: B15319365
M. Wt: 220.09 g/mol
InChI Key: ZDANVSNROCTBGD-UHFFFAOYSA-N
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Description

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a chemical compound with the molecular formula C 9 H 11 Cl 2 NO and a molecular weight of 220.09 g/mol . Its CAS registry number is 50510-16-2 . This compound is offered with a high purity level of 98% and is intended for research and development purposes in laboratory settings . Structurally related analogues of this compound have demonstrated significant research value in microbiology. One such analogue, studied under the identifier SPI009, has been identified as a potent antipersister agent against the Gram-negative pathogen Pseudomonas aeruginosa . Studies show that this analogue can directly kill antibiotic-tolerant bacterial persister cells and, when used in combination with conventional antibiotics like ofloxacin, can reduce the persister population by up to 10 6 -fold . This highlights the potential of this chemical scaffold in developing novel combination therapies to combat challenging chronic infections . Researchers should handle this material with appropriate care. Safety data indicates it may be harmful if swallowed and can cause skin and serious eye irritation . Precautions include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and not breathing its dust . This product is strictly for research use and is not classified as hazardous for transport .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-amino-3-(3,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c10-8-2-1-6(4-9(8)11)3-7(13)5-12/h1-2,4,7,13H,3,5,12H2

InChI Key

ZDANVSNROCTBGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(CN)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalysis has been explored as a green and efficient method for the synthesis of chiral intermediates, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Aryl Substituents

D(+)-2-Amino-3-phenyl-1-propanol
  • Molecular formula: C₉H₁₃NO
  • Molecular weight : 151.20 g/mol
  • Key differences : Replaces the 3,4-dichlorophenyl group with a simple phenyl ring. The absence of chlorine atoms reduces molecular weight by ~83 g/mol and decreases lipophilicity. This compound has a melting point of 90–94°C and is commercially available in enantiomerically pure form (D-configuration) .
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride
  • Molecular formula: C₉H₁₂ClF₂NO
  • Molecular weight : 223.65 g/mol
  • Key differences : Substitutes chlorine atoms with fluorine at the 2- and 4-positions of the phenyl ring. Fluorine’s smaller atomic radius and higher electronegativity may alter binding interactions in biological systems compared to chlorine. This compound is marketed as a hydrochloride salt, enhancing solubility .
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate
  • Molecular formula: C₁₁H₂₀ClNO₃
  • Molecular weight : 241.72 g/mol
  • Key differences: Replaces the dichlorophenyl group with a 2,6-dimethylphenoxy ether. The oxygen linker increases polarity, while methyl groups add steric hindrance. The hydrate form further impacts crystallinity and stability .

Heterocyclic and Functionalized Analogues

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol
  • Molecular formula : C₆H₁₁N₃O
  • Molecular weight : 153.17 g/mol
  • Key differences : Substitutes the dichlorophenyl group with an imidazole ring, introducing basic nitrogen atoms. This modification could enhance hydrogen-bonding capacity and interaction with biological targets like enzymes or receptors .
1-Amino-3-(2-methylmorpholin-4-yl)propan-2-ol
  • Molecular formula : C₇H₁₆N₂O₂
  • Molecular weight : 168.22 g/mol
  • Key differences : Incorporates a morpholine ring with a methyl substituent. The morpholine’s oxygen and nitrogen atoms may improve water solubility and pharmacokinetic properties compared to the dichlorophenyl analogue .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
1-Amino-3-(3,4-dichlorophenyl)propan-2-ol C₁₀H₁₃Cl₂NO 234.12 3,4-Dichlorophenyl High lipophilicity, electron-withdrawing
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 Phenyl Lower steric bulk, mp 90–94°C
1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl C₉H₁₂ClF₂NO 223.65 2,4-Difluorophenyl Enhanced solubility (HCl salt)
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol HCl hydrate C₁₁H₂₀ClNO₃ 241.72 2,6-Dimethylphenoxy Polar ether linker, hydrate form
1-Amino-3-(1H-imidazol-1-yl)propan-2-ol C₆H₁₁N₃O 153.17 Imidazole Basic nitrogen centers

Research Findings and Implications

  • This contrasts with fluorine-substituted analogues, where weaker electron withdrawal but improved metabolic stability may be observed .
  • Solubility and Formulation: Hydrochloride salts (e.g., and ) demonstrate strategies to improve aqueous solubility, a common challenge for aryl-substituted propanolamines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, and how can yield be maximized?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution or reductive amination, using intermediates like 3,4-dichlorophenylpropanol derivatives. Yield optimization requires precise control of reaction conditions (e.g., temperature, pH, and solvent polarity). For example, lithium aluminum hydride (LiAlH4) can reduce ketones to alcohols while sodium borohydride (NaBH4) may be preferred for milder conditions . Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate high-purity product .

Q. How can stability issues arising from proximate functional groups be mitigated during synthesis?

  • Methodological Answer : The amino and hydroxyl groups in close proximity can lead to intramolecular interactions or degradation. Stabilization strategies include:

  • Using protective groups (e.g., tert-butoxycarbonyl (Boc) for amines) during synthesis .
  • Storing the compound under inert atmospheres (N2 or Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Employing low-temperature reaction conditions (<0°C) to minimize side reactions .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with characteristic peaks for aromatic protons (δ 7.2–7.5 ppm) and hydroxyl/amine groups (δ 1.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 220.09 g/mol) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do reaction mechanisms differ when oxidizing this compound under varying conditions?

  • Methodological Answer : Oxidation pathways depend on reagent choice:

  • Potassium permanganate (KMnO4) : Converts the hydroxyl group to a ketone (propan-2-one derivative) under acidic conditions .
  • Pyridinium chlorochromate (PCC) : Selectively oxidizes alcohols to aldehydes without over-oxidizing amines .
  • Mechanistic studies using density functional theory (DFT) can predict electron-deficient sites, guiding reagent selection .

Q. Why do studies report conflicting biological activities (e.g., antimicrobial vs. enzyme inhibition)?

  • Methodological Answer : Discrepancies arise from:

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., kinase vs. phosphatase) .
  • Structural analogs : Minor modifications (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl) alter binding affinities .
  • Concentration gradients : Dose-response curves should be validated across multiple replicates to ensure reproducibility .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Simulates binding to enzymes (e.g., cytochrome P450) using crystal structures from the Protein Data Bank (PDB) .
  • QSAR models : Correlate substituent electronegativity (Cl vs. F) with bioactivity, validated via leave-one-out cross-validation .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

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